Fomajorin D

Lipophilicity LogP Membrane Permeability

Fomajorin D (CAS 85533-03-5) is an illudalane sesquiterpene belonging to the isocoumarin class of fungal secondary metabolites, first isolated from the basidiomycete Heterobasidion annosum (syn. Fomes annosus).

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
CAS No. 85533-03-5
Cat. No. B12744230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFomajorin D
CAS85533-03-5
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCC1=C2C=COC(=O)C2=C(C3=C1CC(C3)(C)C)O
InChIInChI=1S/C15H16O3/c1-8-9-4-5-18-14(17)12(9)13(16)11-7-15(2,3)6-10(8)11/h4-5,16H,6-7H2,1-3H3
InChIKeyPKEYQFBXSBAZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fomajorin D (CAS 85533-03-5): Baseline Profile of a Fungal Isocoumarin Sesquiterpene


Fomajorin D (CAS 85533-03-5) is an illudalane sesquiterpene belonging to the isocoumarin class of fungal secondary metabolites, first isolated from the basidiomycete Heterobasidion annosum (syn. Fomes annosus) [1]. Its molecular formula is C15H16O3 (MW 244.28 g/mol) and it features a cyclopenta[g]isochromen-1-one core bearing three methyl substituents and a phenolic hydroxyl group [2]. The compound has a Topological Polar Surface Area (TPSA) of 46.50 Ų and a calculated XlogP of 4.00, indicating significant lipophilicity [1]. Fomajorin D is structurally distinguished from its co-metabolite Fomajorin S (C15H14O5, MW 274.27 g/mol) by the absence of a carboxylic acid moiety at the 7-position and a higher degree of methylation, features that fundamentally alter its physicochemical and ADMET profile [1][3].

Why Fomajorin D Cannot Be Substituted by Fomajorin S or Other In-Class Isocoumarins


Despite being co-isolated from the same fungal species, Fomajorin D and its closest structural analog Fomajorin S exhibit critically divergent physicochemical profiles that preclude generic interchange. Fomajorin S carries a carboxylic acid group at the 7-position (C15H14O5, MW 274.27) [1] versus the trimethyl substitution pattern of Fomajorin D (C15H16O3, MW 244.28) [2]. This single functional group difference results in a LogP shift from 4.00 (Fomajorin D) to 1.9965 (Fomajorin S) [2] and a TPSA increase from 46.50 Ų to 87.74 Ų [2], profoundly altering predicted membrane permeability, oral bioavailability, and blood-brain barrier penetration. Furthermore, isotope-labeling studies have demonstrated that Fomajorin D is not converted in vitro into Fomajorin S, confirming distinct and independent biosynthetic fates [3]. Therefore, any replacement of Fomajorin D with Fomajorin S or another isocoumarin without equivalent quantitative profiling will introduce uncharacterized changes in ADMET behavior and biological readout.

Quantitative Differentiation Evidence for Fomajorin D Versus Fomajorin S and Fomannoxin


Lipophilicity Advantage: Fomajorin D (LogP 4.00) Versus Fomajorin S (LogP 1.9965) and Fomannoxin (LogP 2.3787)

Fomajorin D exhibits a calculated XlogP of 4.00, representing a >2-log-unit increase in lipophilicity relative to its closest co-metabolite Fomajorin S (LogP 1.9965) [1]. By comparison, the benzohydrofuran metabolite fomannoxin from the same fungal source has a LogP of 2.3787, placing Fomajorin D as the most lipophilic member among three secondary metabolites from Heterobasidion annosum . This LogP difference exceeds a factor of 100 in predicted octanol-water partition coefficient, directly impacting passive membrane diffusion rates and CNS penetration potential.

Lipophilicity LogP Membrane Permeability

Reduced Polar Surface Area: Fomajorin D (TPSA 46.50 Ų) Versus Fomajorin S (PSA 87.74 Ų)

Fomajorin D has a Topological Polar Surface Area (TPSA) of 46.50 Ų, which is markedly lower than that of Fomajorin S (PSA 87.74 Ų) [1]. For reference, fomannoxin's PSA is 26.30 Ų . The TPSA of Fomajorin D falls well below the commonly cited 140 Ų threshold for oral bioavailability and below the 90 Ų threshold considered favorable for blood-brain barrier penetration, whereas Fomajorin S exceeds a PSA of 80 Ų, which is associated with reduced passive transcellular permeability [2].

TPSA Oral Bioavailability Drug-likeness

Established Total Synthesis Route: Fomajorin D (10 Steps, 60% Overall Yield) Versus Fomajorin S (7 Steps)

The first total synthesis of Fomajorin D was reported in 2024 via a regioselective [2+2+2] alkyne cyclotrimerization strategy, achieving 60% overall yield over 10 linear steps from commercially available dimedone [1]. The same publication reports the synthesis of Fomajorin S in 7 steps [1]. While Fomajorin S requires fewer synthetic steps, the Fomajorin D route provides a well-characterized, reproducible pathway with documented regioselectivity data (80:20 regioisomer ratio in the key cyclotrimerization step, 87% combined yield) [1], enabling procurement of analytically pure material for research use.

Total Synthesis Synthetic Accessibility Process Chemistry

Biosynthetic Independence: Fomajorin D Is Not a Precursor to Fomajorin S

Isotope-labeling studies using [1-13C]-, [2-13C]-, and [1,2-13C2]-acetates demonstrated that Fomajorin D is biosynthesized from farnesyl pyrophosphate via a humulene-type precursor and protoilludyl cation intermediate [1]. Critically, [1,2-13C2]acetate-derived Fomajorin D was not converted in vitro into Fomajorin S, establishing that the two metabolites arise from independent biosynthetic branches rather than a precursor-product relationship [2]. The 13C NMR resonances of Fomajorin D have been fully assigned, confirming its proposed structure and labeling pattern [1].

Biosynthesis Metabolic Pathway Isotope Labeling

Predicted ADMET Profile: Fomajorin D Shows Favorable Oral Absorption and Moderate CNS Penetration Potential

Predicted ADMET properties for Fomajorin D, calculated via admetSAR 2, indicate 99.21% probability of human intestinal absorption, 86.45% probability of Caco-2 permeability, 52.86% probability of human oral bioavailability, and 57.50% probability of blood-brain barrier penetration [1]. These predictions are consistent with the compound's moderate lipophilicity (XlogP 4.00) and favorable TPSA (46.50 Ų). In comparison, Fomajorin S—with its lower LogP (1.9965) and higher PSA (87.74 Ų)—is expected to exhibit reduced passive membrane permeability and lower CNS exposure, although direct ADMET predictions for Fomajorin S are not available in the same database .

ADMET Oral Bioavailability Caco-2 Permeability

Spectroscopic Identity: Fomajorin D 13C NMR Assignments and Spectral Database Entry

The 13C NMR resonances of Fomajorin D have been fully assigned, confirming the proposed cyclopenta[g]isochromen-1-one structure [1]. Additionally, Fomajorin D has two NMR spectra deposited in the SpectraBase spectral database (Compound ID: EHJCoaEBjpQ), providing a readily accessible reference for identity verification [2]. While similar NMR characterization exists for Fomajorin S in the primary literature, the availability of Fomajorin D spectra in a curated, searchable database facilitates rapid compound authentication by end-users in quality control workflows.

13C NMR Structural Elucidation Quality Control

Fomajorin D: Evidence-Based Research and Industrial Application Scenarios


Lipophilic Isocoumarin Probe for Membrane Permeability and CNS Penetration Studies

Fomajorin D's LogP of 4.00 and TPSA of 46.50 Ų position it as a lipophilic isocoumarin scaffold for investigating structure-permeability relationships. With a predicted blood-brain barrier penetration probability of 57.50% and Caco-2 permeability of 86.45% [1], Fomajorin D is a more suitable candidate than Fomajorin S (LogP 1.9965, PSA 87.74 Ų) for assays requiring passive membrane diffusion or intracellular target engagement.

Synthetic Intermediate for Illudalane Sesquiterpene Derivatization

The validated 10-step total synthesis of Fomajorin D with 60% overall yield from dimedone [2] provides a reliable entry point for the preparation of Fomajorin D-based analog libraries. Researchers can use this established route to generate derivatives for structure-activity relationship (SAR) exploration of the illudalane chemotype, leveraging the synthetic accessibility documented in the peer-reviewed literature.

Reference Standard for Natural Product Identification in Fungal Metabolomics

The fully assigned 13C NMR spectrum of Fomajorin D [3] and its entry in the SpectraBase database (Compound ID: EHJCoaEBjpQ) [4] make it an authenticated reference compound for dereplication studies in Heterobasidion annosum metabolomics. Its biosynthetic independence from Fomajorin S, confirmed by isotope labeling [5], ensures that Fomajorin D represents a distinct chemotype that must be independently identified in fungal extracts.

Comparator Compound for Phytotoxicity and Antimicrobial Screening Panels

Fomajorin D belongs to a class of fungal metabolites that includes the phytotoxin fomannosin and the antibiotic fomajorin S [6]. Its intermediate lipophilicity (LogP 4.00, between Fomajorin S at 1.9965 and fomannosin at 2.3787) [1] makes it a valuable comparator for profiling the relationship between hydrophobicity and bioactivity within the H. annosum secondary metabolome. This is particularly relevant for agricultural fungicide discovery programs targeting conifer root rot pathogens.

Quote Request

Request a Quote for Fomajorin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.